1-(4-(6-(Benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)piperazin-1-yl)-2-(4-ethoxyphenyl)ethanone
Description
1-(4-(6-(Benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)piperazin-1-yl)-2-(4-ethoxyphenyl)ethanone is a synthetic small molecule characterized by a benzodioxol-substituted pyridazine core linked to a piperazine moiety and an ethanone group bearing a 4-ethoxyphenyl substituent. The benzo[d][1,3]dioxol (piperonyl) group is a common pharmacophore in medicinal chemistry, known for enhancing bioavailability and metabolic stability . The pyridazine ring contributes to π-π stacking interactions in biological targets, while the piperazine linker improves solubility and modulates receptor binding .
Properties
IUPAC Name |
1-[4-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]piperazin-1-yl]-2-(4-ethoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O4/c1-2-31-20-6-3-18(4-7-20)15-25(30)29-13-11-28(12-14-29)24-10-8-21(26-27-24)19-5-9-22-23(16-19)33-17-32-22/h3-10,16H,2,11-15,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWZYELDQXRWPQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-(6-(Benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)piperazin-1-yl)-2-(4-ethoxyphenyl)ethanone is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. Its unique structural features include a benzo[d][1,3]dioxole moiety, a pyridazine ring, and a piperazine unit, which suggest diverse biological activities. This article aims to explore the biological activity of this compound through various studies and findings.
Structural Characteristics
The compound can be classified as an arylpiperazine derivative , known for its interactions with various biological targets. The presence of multiple aromatic rings and heteroatoms enhances its potential pharmacological effects.
| Structural Feature | Description |
|---|---|
| Benzo[d][1,3]dioxole | Provides unique electronic properties and potential for receptor interactions. |
| Pyridazine Ring | Contributes to the compound's stability and biological activity. |
| Piperazine Unit | Often associated with psychotropic effects and receptor binding. |
Biological Activities
Research indicates that compounds containing arylpiperazine structures exhibit a wide range of biological activities, including:
- Anticancer Activity : Studies have shown that derivatives similar to this compound can induce apoptosis in cancer cell lines. For instance, flow cytometry results indicated that related compounds accelerated apoptosis in MCF cell lines, suggesting potential anticancer properties .
- Neuropharmacological Effects : Aryl piperazines have been extensively studied for their effects on neurotransmitter systems. They often interact with serotonin (5-HT) receptors, influencing mood and behavior .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the therapeutic potential of this compound.
Study 1: Anticancer Properties
In a study examining the anticancer activity of similar compounds, researchers found that certain derivatives exhibited IC50 values indicating significant cytotoxicity against U87 glioblastoma cell lines. This suggests that structural modifications can enhance anticancer efficacy .
Study 2: Receptor Binding Affinity
A comparative analysis of receptor binding affinities revealed that modifications in the piperazine structure could lead to varying affinities for serotonin receptors (5-HT1A and 5-HT2A). Compounds with similar frameworks showed moderate affinity for these receptors, indicating potential for mood disorder treatments .
The synthesis of this compound typically involves multi-step organic synthesis techniques. These methods focus on optimizing reaction conditions to yield high-purity compounds.
Proposed Synthesis Route:
- Preparation of Benzo[d][1,3]dioxole Derivative : Initial synthesis starts with benzo[d][1,3]dioxole.
- Formation of Pyridazine Ring : Cyclization reactions are employed to integrate the pyridazine structure.
- Coupling with Piperazine : The final step involves coupling the pyridazine derivative with the piperazine unit under specific conditions.
Comparison with Similar Compounds
Antibacterial Pyrazolyl-Piperazine Derivatives ()
Compounds 6g and 6d–f from share structural similarities with the target compound. For example:
- 6g: 1-(5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydropyrazol-1-yl)-2-(piperazin-1-yl)ethanone. Substituent differences: The tert-butyl group on the pyrazole ring vs. the pyridazine ring in the target compound.
Anti-Trypanosoma cruzi Arylpiperazine Derivatives ()
Compounds 17–19 in feature a benzodioxol-propanone-piperazine scaffold:
- 19: 1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(4-nitrophenyl)piperazin-1-yl)propan-1-one. Substituent differences: A nitro group on the distal phenyl ring vs. ethoxy in the target compound. Biological activity: Anti-Trypanosoma cruzi activity with IC₅₀ = 1.2 µM (vs. benznidazole IC₅₀ = 2.5 µM) .
Benzothiazole-Piperazine Anticancer Agents ()
Compounds 5i–l in replace benzodioxol with benzothiazole but retain the piperazine-ethanone framework:
- 5i: 1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(((4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio)methyl)-1H-1,2,3-triazol-1-yl)ethanone. Substituent differences: A triazole-thioether group vs. 4-ethoxyphenyl. Biological activity: Anticancer activity against MCF-7 (breast cancer) with IC₅₀ = 8.7 µM .
Physicochemical and Pharmacokinetic Comparisons
Molecular Properties
- Hydrogen bonding: The ethanone carbonyl and piperazine NH groups provide H-bond acceptor/donor sites, similar to 6g .
Spectral Data
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
